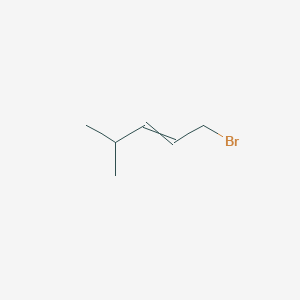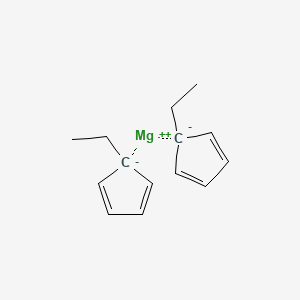
2-Pentene, 1-bromo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentene, 1-bromo-4-methyl- is an organic compound with the molecular formula C6H11Br. It is a derivative of pentene, where a bromine atom is attached to the first carbon and a methyl group is attached to the fourth carbon of the pentene chain. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene, 1-bromo-4-methyl- can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-pentene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 4-methyl-2-pentene to form 2-Pentene, 1-bromo-4-methyl-.
Industrial Production Methods
In an industrial setting, the production of 2-Pentene, 1-bromo-4-methyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale bromination processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentene, 1-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) in non-polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Major Products
Substitution: Formation of alcohols, ethers, or other substituted alkenes.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of different alkenes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Pentene, 1-bromo-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentene, 1-bromo-4-methyl- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, makes the carbon to which it is attached more electrophilic, facilitating nucleophilic substitution reactions. The double bond in the compound allows for electrophilic addition reactions, where electrophiles add across the double bond to form new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-pentene: Similar structure but lacks the bromine atom.
2-Bromo-2-pentene: Similar structure but with the bromine atom on the second carbon.
1-Bromo-2-pentene: Similar structure but with the bromine atom on the first carbon and the double bond between the second and third carbons.
Uniqueness
2-Pentene, 1-bromo-4-methyl- is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo a variety of chemical reactions makes it valuable in synthetic organic chemistry.
Eigenschaften
Molekularformel |
C6H11Br |
|---|---|
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
1-bromo-4-methylpent-2-ene |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
QNJFJRMDXIBMKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)

![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)


![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)
